BTZ-043 is classified as a synthetic organic compound. Its IUPAC name is 2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one. The compound's chemical formula is with a molecular weight of approximately 431.39 g/mol . It is identified by several synonyms, including BTZ-10526043 and MMV676603.
The synthesis of BTZ compounds typically involves multi-step organic reactions that include the formation of the benzothiazinone core structure. One common method for synthesizing benzothiazinones involves:
Research has shown that modifications at various positions on the benzothiazinone ring can significantly influence the compound's antimycobacterial potency.
BTZ-043 features a complex molecular structure characterized by:
The molecular structure can be represented with the following data:
BTZ compounds undergo various chemical reactions that are crucial for their biological activity:
Research indicates that modifications to the benzothiazinone structure can enhance or reduce these inhibitory effects against target enzymes .
The mechanism of action of BTZ-043 involves:
Studies have demonstrated that BTZ compounds exhibit potent activity against both pathogenic and non-pathogenic strains of Mycobacterium tuberculosis, highlighting their potential as effective antimycobacterial agents .
BTZ-043 exhibits several notable physical and chemical properties:
The compound's solubility profile is significant for its formulation in pharmaceutical applications .
BTZ compounds are primarily investigated for their potential therapeutic applications in treating tuberculosis, particularly in cases involving multidrug-resistant strains. Their unique mechanism of action positions them as valuable candidates in ongoing research aimed at developing new antimycobacterial therapies.
Additionally, derivatives of benzothiazinone structures have shown promise in other areas such as organic electronics and materials science due to their unique electronic properties .
The acronym "BTZ" represents distinct conceptual entities across scientific disciplines, unified by their shared nomenclature but divergent in substance and application. In medicinal chemistry, BTZ denotes Benzothiazinones, a class of heterocyclic compounds characterized by a bicyclic structure fusing benzene and thiazine rings, with a ketone functional group [1] [7]. This structural motif enables specific bioactivity against Mycobacterium tuberculosis through targeted molecular interactions. Contrastingly, in theoretical physics, BTZ refers to the Bañados-Teitelboim-Zanelli black hole, a gravitational solution in (2+1)-dimensional spacetime with a negative cosmological constant, derived from Einstein field equations [3]. Concurrently, interdisciplinary studies employ BTZ as shorthand for Bridging Traditional Zones, reflecting integrative academic approaches that synthesize knowledge across disciplinary boundaries [2] [4]. This terminological polysemy illustrates how context dictates semantic specificity.
Table 1: Disciplinary Definitions of BTZ
Discipline | Full Term | Core Concept | Key Identifier |
---|---|---|---|
Medicinal Chemistry | Benzothiazinones | Heterocyclic antimicrobial compounds | Nitro-substituted benzothiazinone scaffold |
Theoretical Physics | Bañados-Teitelboim-Zanelli | (2+1)D gravitational solution | Negative cosmological constant (Λ = -1/ℓ²) |
Interdisciplinary Studies | Bridging Traditional Zones | Integrative knowledge synthesis | Cross-functional methodological integration |
The trajectory of BTZ research reveals discipline-specific evolutionary pathways:
Benzothiazinones (Medicinal Chemistry): First synthesized in early 2000s during antibacterial screening programs, BTZ derivatives gained prominence in 2009 when Science published seminal work demonstrating BTZ043's picomolar inhibition of M. tuberculosis via decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) blockade [1]. This discovery catalyzed extensive structure-activity relationship (SAR) studies, evolving from initial compound BTZ038 (MIC ~1 ng/mL) to clinical candidate PBTZ169 with improved pharmacokinetics [7]. Patent protection for BTZ043 was secured in 2014, followed by Phase 1 trials in 2018 and Phase 2a studies in South Africa by 2020 [5] [10]. The Leibniz Institute's 2023 designation of BTZ043 as "Drug of the Year" marked its transition from discovery to clinical validation [10].
BTZ Black Hole (Physics): Emerged from Máximo Bañados, Claudio Teitelboim, and Jorge Zanelli's 1992 solution to (2+1)-dimensional gravity, overturning previous assumptions that black holes couldn't exist in low-dimensional spacetimes [3]. Their metric (ds² = -(r²−r⁺²)(r²−r⁻²)/(l²r²)dt² + ...) exhibited event horizons and thermodynamics analogous to (3+1)D black holes, stimulating advances in conformal field theory and quantum gravity. Recent investigations (2024) explore quantum phenomena near BTZ horizons, including fermion-antifermion pair dynamics under Cornell-type interactions [8].
BTZ exemplifies how specialized concepts propagate across academic silos:
Drug Development Synergies: BTZ043's progression from bench to clinic required integrating synthetic chemistry, structural biology, and clinical medicine. The German Center for Infection Research coordinated microbiologists, computational chemists (e.g., Bin Wang's SAR models), and clinicians across Leibniz-HKI, LMU Munich, and Radboud University [5] [10]. This mirrors interdisciplinary management programs like LMU's M.Sc. in Management and Digital Technologies, which blends business strategy with informatics to address technological transformation [9].
Conceptual Cross-Pollination: The BTZ black hole serves as a mathematical testbed for quantum gravity concepts that later inform higher-dimensional theories, demonstrating how simplified models accelerate complex system understanding [3] [8]. Similarly, interdisciplinary pedagogy applies "BTZ" as a metaphor for transcending academic boundaries, where programs like Vanderbilt University's customized majors combine neuroscience with music theory [4].
Table 2: Interdisciplinary Research Applications Involving BTZ Concepts
Primary Discipline | Interdisciplinary Integration | Research Outcome |
---|---|---|
Antimicrobial Chemistry | Computational Chemistry & Proteomics | Identification of DprE1 binding via crystallography and MIC profiling [1] [7] |
Gravitational Physics | Quantum Field Theory & Condensed Matter | Fermion-antifermion pair evolution in near-horizon BTZ spacetime [8] |
Educational Theory | Technology Management & Business Strategy | LMU Munich's Management and Digital Technologies program [9] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: